![molecular formula C21H19N5O2 B2942766 N-(4-ethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852440-08-5](/img/structure/B2942766.png)

N-(4-ethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

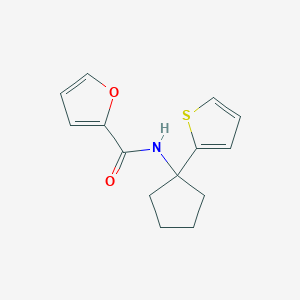

The compound is a derivative of the 1H-pyrazolo[3,4-d]pyrimidin-4-amine class . Compounds of this class have been studied for their use as mTOR kinase and PI3 kinase inhibitors .

Synthesis Analysis

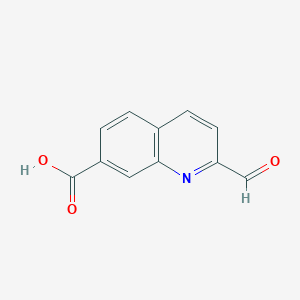

While specific synthesis methods for this compound were not found, similar compounds have been synthesized via various methods .Molecular Structure Analysis

The molecular structure of this compound seems to be complex with multiple functional groups. It includes a pyrazolo[3,4-d]pyrimidin-4-amine moiety, which is a common structure in many bioactive compounds .Aplicaciones Científicas De Investigación

mTOR Kinase Inhibition

This compound has been identified as a potential inhibitor of the mTOR (mechanistic target of rapamycin) kinase . mTOR is a critical regulator of cell growth, proliferation, and survival. By inhibiting mTOR kinase, this compound could be used to control the growth of cancer cells, making it a valuable agent in cancer research and therapy.

PI3 Kinase Inhibition

Similarly, the compound acts as an inhibitor of PI3 (phosphoinositide 3) kinase . PI3 kinase plays a significant role in the signaling pathways that lead to cell growth and survival. Its inhibition is another promising strategy for cancer treatment, particularly in tumors that are resistant to other forms of therapy.

Apoptosis Induction

Research suggests that derivatives of this compound can induce apoptosis, the programmed cell death, in cancer cells . This is crucial for eliminating cancer cells and preventing the spread of the disease. The ability to induce apoptosis makes it a potential candidate for developing new anticancer drugs.

Cell Cycle Arrest

Compounds related to N-(4-ethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide have shown the ability to cause cell cycle arrest . This means they can halt the division of cancer cells at a specific point in the cell cycle, providing another mechanism by which they can be used to treat cancer.

Tyrosine Kinase Inhibition

Tyrosine kinases are enzymes that play a key role in the signaling pathways of cells. Inhibiting these enzymes can disrupt the pathways that lead to various diseases, including cancer. The compound’s potential as a tyrosine kinase inhibitor opens up possibilities for its use in targeted therapies .

Multi-Targeted Kinase Inhibition

The compound has the potential to act as a multi-targeted kinase inhibitor . This means it could simultaneously inhibit multiple kinases involved in disease progression, particularly in cancer. This multi-pronged approach could be more effective than drugs targeting a single kinase.

Synthesis of Functional Molecules

The compound’s structure includes a pyrazolo[3,4-d]pyrimidine moiety, which is a key component in the synthesis of functional molecules used in various everyday applications . This highlights its importance in synthetic chemistry and material science.

Mecanismo De Acción

Target of Action

The primary target of this compound is FMS-like tyrosine kinase 3 (FLT3) . FLT3 is a receptor tyrosine kinase that plays a crucial role in immune response and stem cell proliferation . It is present in both normal and malignant lymphohematopoietic cells and is one of the most frequently altered genes in acute myeloid leukemia .

Mode of Action

The compound acts as an inhibitor of FLT3 . It binds to the FLT3 receptor, blocking its activity and thereby inhibiting the signaling pathways that lead to cell proliferation . This results in a significant cytotoxic effect on cancer cells .

Biochemical Pathways

The inhibition of FLT3 affects several biochemical pathways. FLT3 is part of the receptor tyrosine kinase (RTK) family, which are key extracellular signaling mediators . When FLT3 is inhibited, it disrupts these signaling pathways, leading to a decrease in cell proliferation and an increase in cell death .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been studied. The compound exhibits a GI 50 between 1.17 and 18.40 μM, indicating its potential bioavailability . .

Result of Action

The compound’s action results in a remarkable anticancer activity, especially against non-small cell lung cancer, melanoma, leukemia, and renal cancer models . It exerts a significant cytotoxic effect on cancer cells by inhibiting FLT3 .

Propiedades

IUPAC Name |

N-(4-ethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2/c1-2-15-8-10-16(11-9-15)24-19(27)13-25-14-22-20-18(21(25)28)12-23-26(20)17-6-4-3-5-7-17/h3-12,14H,2,13H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNINQIVIAUFMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2942683.png)

![5-chloro-N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrimidin-2-amine](/img/structure/B2942690.png)

![5-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2942691.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride](/img/structure/B2942696.png)

![1-[2-(2,3-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2942699.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2942704.png)

![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2942706.png)